Cas no 2169907-32-6 (1-ethyl-4-oxo-quinoline-3-sulfonyl chloride)

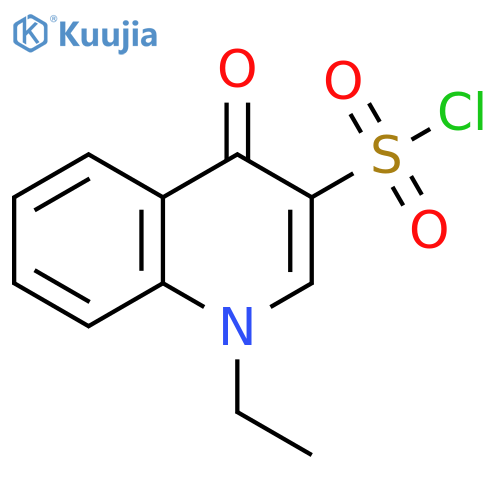

2169907-32-6 structure

商品名:1-ethyl-4-oxo-quinoline-3-sulfonyl chloride

1-ethyl-4-oxo-quinoline-3-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 1-ethyl-4-oxo-quinoline-3-sulfonyl chloride

- P20586

- MFCD31415599

- SCHEMBL21054182

- BS-43758

- 1-Ethyl-4-oxo-1,4-dihydroquinoline-3-sulfonyl chloride

- SY322872

- 2169907-32-6

- 1-ethyl-4-oxoquinoline-3-sulfonyl chloride

-

- MDL: MFCD31415599

- インチ: 1S/C11H10ClNO3S/c1-2-13-7-10(17(12,15)16)11(14)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3

- InChIKey: HISQFHADGJXGKB-UHFFFAOYSA-N

- ほほえんだ: N1(CC)C2=C(C=CC=C2)C(=O)C(S(Cl)(=O)=O)=C1

計算された属性

- せいみつぶんしりょう: 271.0069920g/mol

- どういたいしつりょう: 271.0069920g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 452

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

1-ethyl-4-oxo-quinoline-3-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1576197-5g |

1-Ethyl-4-oxo-1,4-dihydroquinoline-3-sulfonyl chloride |

2169907-32-6 | 98% | 5g |

¥9603 | 2023-04-14 | |

| abcr | AB545900-1 g |

1-Ethyl-4-oxo-quinoline-3-sulfonyl chloride; . |

2169907-32-6 | 1g |

€372.80 | 2023-07-10 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1576197-1g |

1-Ethyl-4-oxo-1,4-dihydroquinoline-3-sulfonyl chloride |

2169907-32-6 | 98% | 1g |

¥3199 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0184-25G |

1-ethyl-4-oxo-quinoline-3-sulfonyl chloride |

2169907-32-6 | 97% | 25g |

¥ 12,804.00 | 2023-04-03 | |

| eNovation Chemicals LLC | D641848-25G |

1-ethyl-4-oxo-quinoline-3-sulfonyl chloride |

2169907-32-6 | 97% | 25g |

$2405 | 2024-07-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1576197-10g |

1-Ethyl-4-oxo-1,4-dihydroquinoline-3-sulfonyl chloride |

2169907-32-6 | 98% | 10g |

¥13871 | 2023-04-14 | |

| Chemenu | CM411336-25g |

1-ethyl-4-oxo-quinoline-3-sulfonyl chloride |

2169907-32-6 | 95%+ | 25g |

$2287 | 2022-06-11 | |

| eNovation Chemicals LLC | D641848-10G |

1-ethyl-4-oxo-quinoline-3-sulfonyl chloride |

2169907-32-6 | 97% | 10g |

$1205 | 2024-07-21 | |

| Chemenu | CM411336-1g |

1-ethyl-4-oxo-quinoline-3-sulfonyl chloride |

2169907-32-6 | 95%+ | 1g |

$229 | 2022-06-11 | |

| eNovation Chemicals LLC | D641848-10g |

1-ethyl-4-oxo-quinoline-3-sulfonyl chloride |

2169907-32-6 | 97% | 10g |

$1205 | 2025-02-19 |

1-ethyl-4-oxo-quinoline-3-sulfonyl chloride 関連文献

-

2. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

2169907-32-6 (1-ethyl-4-oxo-quinoline-3-sulfonyl chloride) 関連製品

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2169907-32-6)1-ethyl-4-oxo-quinoline-3-sulfonyl chloride

清らかである:99%/99%/99%/99%/99%

はかる:500mg/1g/5g/10g/25g

価格 ($):165.0/248.0/743.0/1238.0/2477.0